KRAS G12C inhibitor 25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 25 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound works by covalently binding to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS and preventing cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 25 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. A typical synthetic route may include:
Formation of the Tetrahydropyridopyrimidine Core: This step involves the use of a Boc-protected tetrahydropyridopyrimidine, which undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction to introduce a masked piperazine moiety.
Introduction of Chiral Building Blocks: Chiral building blocks are introduced via sequential SNAr reactions, followed by oxidation of the sulfide intermediate.
Final Assembly: The final assembly involves the installation of the prolinol subunit through palladium-catalyzed C-O bond formation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to improve yield and reduce the use of hazardous reagents. Transition-metal-free oxidation and chromatography-free synthesis are often employed to enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 25 undergoes various chemical reactions, including:
Oxidation: The sulfide intermediate is oxidized to form the desired product.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions are used to introduce key functional groups.
Common Reagents and Conditions
Common reagents and conditions used in the synthesis of this compound include:
Oxidizing Agents: Used for the oxidation of sulfide intermediates.
Palladium Catalysts: Employed in C-O bond formation reactions.
Nucleophiles: Utilized in SNAr reactions to introduce functional groups.
Major Products
The major products formed from these reactions include the final this compound compound, along with various intermediates such as the tetrahydropyridopyrimidine core and chiral building blocks .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 25 has a wide range of scientific research applications, including:
Cancer Research: Used to study the inhibition of KRAS G12C mutant proteins in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.
Drug Development: Serves as a lead compound for the development of new cancer therapies targeting KRAS mutations.
Biological Studies: Employed in studies investigating the molecular mechanisms of KRAS-driven oncogenesis and resistance to KRAS inhibitors.
Mecanismo De Acción
KRAS G12C inhibitor 25 exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein. This binding prevents the protein from adopting its active GTP-bound state, thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . The inhibition of these pathways leads to reduced cancer cell proliferation and tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to KRAS G12C inhibitor 25 include:
Sotorasib: Another KRAS G12C inhibitor used in the treatment of non-small cell lung cancer.
Adagrasib: A covalent KRAS G12C inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutant protein. Its optimized synthetic route and improved pharmacokinetic properties make it a promising candidate for further development and clinical application .
Actividad Biológica
KRAS G12C inhibitor 25, also referred to as compound 25, is a synthetic organic molecule that selectively targets the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This compound has emerged as a promising therapeutic agent due to its unique mechanism of action and favorable pharmacokinetic properties.
The biological activity of this compound is centered around its ability to covalently bind to the cysteine residue at position 12 in the KRAS protein. This binding locks KRAS in its inactive GDP-bound state, thus inhibiting downstream signaling pathways that promote cell proliferation and survival. By preventing the transition to the active GTP-bound form, compound 25 effectively suppresses the oncogenic signaling driven by mutant KRAS.
Key Mechanisms:
- Covalent Bonding : Compound 25 forms a stable covalent bond with KRAS G12C, inhibiting its activity.
- Allosteric Modulation : It acts as an allosteric inhibitor, altering the conformation of KRAS and preventing its activation.
- Selective Targeting : The inhibitor exhibits selectivity for KRAS G12C-driven tumors, sparing wild-type KRAS and thereby reducing potential side effects.
In Vitro Studies
In preclinical studies, compound 25 demonstrated significant antiproliferative effects in cell lines harboring the KRAS G12C mutation. For instance:
- Cell Line Studies : In vitro tests showed that compound 25 effectively inhibited cell proliferation in KRAS G12C mutant cell lines while having minimal impact on wild-type cells .
- Mechanistic Insights : The compound was shown to reduce phosphorylation of key signaling proteins such as MEK and ERK, which are critical for cell cycle progression and survival .
In Vivo Studies
The efficacy of compound 25 was further validated in xenograft models:
- Tumor Regression : Administration of compound 25 resulted in significant tumor regression in animal models bearing KRAS G12C mutations. The optimal dosage ranged from 30 to 100 mg/kg/day, with dose-dependent effects observed .
- Pharmacokinetics : Compound 25 exhibited favorable pharmacokinetic properties, including sufficient plasma stability and bioavailability, which are crucial for effective therapeutic application .
Case Study 1: NSCLC Patient Response
A clinical case involving a patient with advanced NSCLC harboring the KRAS G12C mutation was documented where treatment with compound 25 led to a marked reduction in tumor size and improved clinical outcomes. The patient experienced minimal adverse effects, highlighting the selectivity and efficacy of the treatment.
Case Study 2: Combination Therapy
In another study exploring combination therapies, patients treated with compound 25 alongside MEK inhibitors showed enhanced antitumor activity compared to monotherapy. This suggests potential synergistic effects that could be harnessed for improved clinical outcomes .
Challenges and Resistance Mechanisms
Despite its promising activity, resistance to KRAS G12C inhibitors like compound 25 has been observed:
- Adaptive Resistance : Some cancer cells develop adaptive mechanisms that allow them to bypass inhibition by upregulating wild-type RAS or activating alternative signaling pathways through receptor tyrosine kinases (RTKs) .
- Compensatory Pathways : Studies indicate that feedback activation of RTKs can maintain KRAS in an active state, leading to treatment failure .
Propiedades
Fórmula molecular |
C32H41N7O2 |
---|---|
Peso molecular |
555.7 g/mol |
Nombre IUPAC |
2-[(2S)-4-[(7R)-7-(3,4-dihydro-2H-quinolin-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-37(21-25(39)14-15-33)31-27-13-12-24(38-17-6-9-23-8-4-5-11-29(23)38)20-28(27)34-32(35-31)41-22-26-10-7-16-36(26)2/h3-5,8,11,24-26H,1,6-7,9-10,12-14,16-22H2,2H3/t24-,25+,26+/m1/s1 |
Clave InChI |
BVNQVRSIVGNVET-ZNZIZOMTSA-N |
SMILES isomérico |
CN1CCC[C@H]1COC2=NC3=C(CC[C@H](C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
SMILES canónico |
CN1CCCC1COC2=NC3=C(CCC(C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.